molecular formula C16H19N5O B15055173 1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine

1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine

Cat. No.: B15055173
M. Wt: 297.35 g/mol
InChI Key: WAJWOSLIOBLJNV-UHFFFAOYSA-N
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Description

The compound 1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine is a triazolopyridazine derivative characterized by a 4-methoxyphenyl substituent at position 6 and a branched 2-methylpropan-1-amine group at position 3 of the heterocyclic core. This compound is of interest in medicinal chemistry due to its structural similarity to known bromodomain inhibitors and cytotoxic agents .

Properties

Molecular Formula

C16H19N5O

Molecular Weight

297.35 g/mol

IUPAC Name

1-[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-2-methylpropan-1-amine

InChI

InChI=1S/C16H19N5O/c1-10(2)15(17)16-19-18-14-9-8-13(20-21(14)16)11-4-6-12(22-3)7-5-11/h4-10,15H,17H2,1-3H3

InChI Key

WAJWOSLIOBLJNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)OC)N

Origin of Product

United States

Preparation Methods

Cyclization of 4-Amino-1,2,4-Triazole with Ethyl Acetoacetate

Objective : Form the triazolo-pyridazine core structure.
Procedure :

  • React 4-amino-1,2,4-triazole (8 ) with ethyl acetoacetate in a 250 mL flask.
  • Stir at 110°C for 1 hour, monitoring progress via TLC (DCM/MeOH = 15:1).
  • Cool, filter, and dry to obtain intermediate 9 (yield: 98%).

Mechanism :
Cyclization occurs via condensation between the amino group of triazole and the ketoester group of ethyl acetoacetate, forming a fused triazolo-pyridazine ring.

Chlorination with Phosphorus Oxychloride (POCl₃)

Objective : Introduce a reactive chloro group at position 8 of the triazolo-pyridazine.
Procedure :

  • Dissolve intermediate 9 in POCl₃ (30 mL) with DMF as a catalyst.
  • Heat to 100°C for 6 hours.
  • Cool, dilute with water, and extract with EtOAc to isolate chloro-intermediate 10 (8-chloro-6-methyl-triazolo[4,3-b]pyridazine).

Key Notes :

  • POCl₃ acts as both a chlorinating agent and solvent.
  • The chloro group at position 8 facilitates subsequent nucleophilic substitutions.

Substitution with 4-Methoxyphenol

Objective : Replace the 8-chloro group with a 4-methoxyphenyl moiety.
Procedure :

  • Add t-BuOK (1.46 g, 13.0 mmol) and KI (0.12 g, 0.72 mmol) to a THF solution of 4-methoxyphenol (0.78 g, 7.2 mmol) at 0°C.
  • Stir for 1 hour, then add intermediate 10 (1 g, 6.5 mmol).
  • Heat to 80°C for 0.08 hours.
  • Filter, extract with DCM under alkaline conditions, and concentrate to yield 6-(4-methoxyphenyl)-triazolo[4,3-b]pyridazine-3-chloride (11a ) (88% yield).

Mechanism :
A nucleophilic aromatic substitution displaces the chloro group with the phenoxide ion of 4-methoxyphenol, facilitated by t-BuOK and KI as a phase-transfer catalyst.

Final Substitution with 2-Methylpropan-1-amine

Objective : Attach the 2-methylpropan-1-amine group at position 3.
Procedure :

  • Dissolve 6-(4-methoxyphenyl)-triazolo[4,3-b]pyridazine-3-chloride (11a ) in THF.
  • Add t-BuOK, KI, and 2-methylpropan-1-amine under reflux at 80°C for 0.08 hours.
  • Filter, extract with DCM, and concentrate to obtain the target compound (69–80% yield).

Key Notes :

  • The reaction exploits the high electrophilicity of the chloro group at position 3.
  • Yields vary depending on steric and electronic effects of substituents.

Structural and Spectroscopic Characterization

Molecular Formula : C₁₆H₁₉N₅O
Molecular Weight : 297.35 g/mol
Spectroscopic Data :

  • ¹H NMR : Peaks corresponding to aromatic protons (7.4–8.4 ppm) and isobutylamine protons (0.9–1.5 ppm).
  • IR : Absence of –C=O and –Cl stretches; presence of –C=N and –N–C=N vibrations.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Nucleophilic Substitution High regioselectivity, scalable yields Requires anhydrous conditions, sensitive to steric hindrance
Suzuki-Miyaura Coupling Introduces aryl groups with high efficiency Requires palladium catalysts, costly reagents
Reductive Amination Direct amine attachment Limited to ketone intermediates, side reactions

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents (e.g., isobutyl) reduce reaction rates. Solutions include using polar aprotic solvents (e.g., DMF) and prolonged reaction times.
  • Byproduct Formation : Over-substitution or competing reactions minimized via stoichiometric control and low-temperature conditions.

Applications and Derivatives

The target compound serves as a scaffold for:

  • Kinase Inhibitors : Modulation of c-Met and other tyrosine kinases.
  • Anticancer Agents : Structural analogs with enhanced bioavailability.
  • Sulfonamide Derivatives : Introduction of sulfonamide groups for improved binding affinity.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized through multi-step organic reactions, often involving:

  • Cyclocondensation : Formation of the triazole ring via triazolo[4,3-b]pyridazine scaffold assembly.

  • Substitution Reactions : Introduction of the 4-methoxyphenyl group at position 6 of the pyridazine ring.

  • Amine Functionalization : Attachment of the 2-methylpropan-1-amine group at position 3 of the triazole ring.

Key reagents include hydrazine derivatives for triazole formation and palladium catalysts for cross-coupling during aryl group installation. Solvents like ethanol or dimethyl sulfoxide (DMSO) are used to enhance solubility and reaction kinetics.

Reaction Types and Functional Group Reactivity

The compound participates in reactions driven by its distinct functional groups:

Functional Group Reaction Type Conditions Products/Applications
Triazole ringElectrophilic substitutionAcidic/neutral media, HNO₃/H₂SO₄Nitro derivatives for further coupling
Pyridazine moietyNucleophilic aromatic substitutionHigh temperature, polar aprotic solventsHalogenation or alkylation products
Primary amine (-NH₂)Acylation/AlkylationAcyl chlorides, alkyl halidesAmides or secondary amines
Methoxyphenyl groupDemethylationBBr₃ or HIHydroxyphenyl derivatives

Reaction Optimization and Monitoring

Reactions are conducted under tightly controlled conditions to maximize yield and purity:

Parameter Typical Range Analytical Method
Temperature60–120°CThermocouple monitoring
pH6.5–8.5 (for aqueous reactions)pH meters
Reaction time4–24 hoursTLC/HPLC for progress tracking
Solvent systemEthanol, DMSO, or THFGC-MS for solvent purity verification

For example, acylation of the amine group with acetyl chloride in ethanol at 80°C for 8 hours yields the corresponding amide derivative with >85% purity.

Stability and Side Reactions

The compound is stable under standard storage conditions but undergoes decomposition under extreme conditions:

  • Acidic Hydrolysis : Cleavage of the triazole ring in concentrated HCl at 100°C.

  • Oxidative Degradation : Reaction with H₂O₂ or O₂ under UV light, leading to ring-opening products.

  • Thermal Decomposition : Above 200°C, fragmentation into pyridazine and triazole fragments occurs.

By-products are minimized using inert atmospheres (N₂/Ar) and low-temperature regimes.

Derivatization for Biological Studies

The amine group is frequently modified to enhance bioavailability or target specificity:

  • Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) to form imines.

  • Sulfonamide Synthesis : Treatment with sulfonyl chlorides to create sulfonamide derivatives.

  • Metal Complexation : Coordination with transition metals (e.g., Cu²⁺) for catalytic or therapeutic applications.

Scientific Research Applications

1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The triazole and pyridazine rings facilitate binding to these targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of the target compound, highlighting structural variations and associated biological activities:

Compound Name / ID Substituents (Position 3 / Position 6) Key Activity/Properties Source/Reference
Target Compound 2-methylpropan-1-amine (3) / 4-Methoxyphenyl (6) Potential BRD4 inhibition, cytotoxic activity
OXS000275 o-Tolyl (3) / 4-Methoxyphenyl (6) Structural analogue; activity uncharacterized
Vitas-M (STK651245) (Compound 6) Trifluoromethyl (3) / Indole-ethylamine (6) BRD4 bromodomain inhibitor (IC₅₀: 120 nM)
Enamine Z1220635364 (Compound 7) Methyl (3) / 5-Fluoroindole-ethylamine (6) Improved solubility vs. trifluoromethyl analogues
1-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine Methanamine (3) / Methyl (6) Supplier-listed; uncharacterized bioactivity
6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (BD767662) Thio-linked benzothiazole (3) / 4-Fluorophenyl (6) Supplier-listed; potential kinase inhibitor
Compound 24 (Mongolian Journal of Chemistry) Piperidine-carboxylic acid (3) / Chlorine (6) Cytotoxic (Hep cell line, IC₅₀: 8.2 μM)

Key Findings from Comparative Studies

Substituent Effects on Bioactivity
  • Trifluoromethyl groups (e.g., Compound 6) increase lipophilicity and electron-withdrawing effects, favoring bromodomain binding but reducing solubility . Piperidine-carboxamides (e.g., Compound 24) introduce hydrogen-bonding motifs, correlating with cytotoxic activity in cancer cell lines .
  • Position 6 Modifications :

    • 4-Methoxyphenyl (target compound and OXS000275) improves solubility and π-π stacking in hydrophobic binding pockets compared to halogenated aryl groups (e.g., 4-fluorophenyl in BD767662) .
    • Indole-ethylamine (Compound 6) mimics acetylated lysine residues, a critical feature for bromodomain inhibition .

Biological Activity

1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine is a complex organic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of triazole derivatives, which are known for their significant pharmacological properties. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

  • Formation of the Triazole Ring : This is achieved through the cyclization of hydrazine derivatives with appropriate carboxylic acids under acidic or basic conditions.
  • Formation of the Pyridazine Ring : This can be synthesized by reacting suitable precursors that include nitrogen-containing heterocycles.
  • Final Coupling Reactions : The final compound is formed through nucleophilic substitution or other coupling methods.

Biological Activities

The biological activities of this compound are extensive and include:

  • Anticancer Activity : The compound has shown potential in inhibiting various cancer cell lines. Studies indicate that it can induce apoptosis in malignant cells and inhibit tumor growth.
  • Antimicrobial Properties : It exhibits significant antibacterial and antifungal activities against a range of pathogens. For instance, derivatives containing the triazole moiety have been reported to show high efficacy against Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with cancer and inflammation.
  • Receptor Modulation : It could act on various receptors to modulate signaling pathways that lead to therapeutic effects.
  • Cellular Pathway Interference : By affecting cellular pathways related to apoptosis and inflammation, the compound can influence cell survival and proliferation.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Anticancer Studies : Research demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity .
  • Antimicrobial Efficacy : A study reported that the compound showed significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Inflammation Models : In vivo studies indicated that the compound reduced inflammation markers in animal models subjected to induced inflammatory conditions, suggesting its potential as an anti-inflammatory agent .

Data Table

The following table summarizes key biological activities and their corresponding effects:

Biological ActivityDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against S. aureus and C. albicans
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine?

Methodological Answer: The synthesis of triazolo-pyridazine derivatives typically involves cyclization reactions. For example, describes a stepwise approach using phosphorous oxychloride under reflux (120°C) to cyclize hydrazide intermediates. To optimize yield:

  • Use purified solvents (e.g., ethanol or DMF) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometry of reagents (e.g., 1.2 equivalents of POCl₃) to drive cyclization to completion.
  • Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., methoxy groups at ~3.8 ppm in ¹H NMR; triazole ring carbons at ~150 ppm in ¹³C NMR).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₉H₂₀N₅O: 346.1664).
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonds stabilizing the triazole-pyridazine core, as seen in ) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact ( highlights acute toxicity risks).
  • Work in a fume hood to prevent inhalation of aerosols.
  • Store in airtight containers at 2–8°C to prevent degradation.
  • Dispose of waste via certified chemical disposal services .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Synthesize analogs with variations in the methoxyphenyl group (e.g., replacing -OCH₃ with -Cl or -CF₃) or the branched amine side chain.
  • Test biological activity (e.g., antimicrobial assays as in , antitubulin activity as in ).
  • Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Perform liquid-liquid extraction (e.g., dichloromethane/water) to remove polar byproducts.
  • Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for high-purity isolation.
  • Recrystallize from ethanol or ethyl acetate to obtain crystalline solids ( notes 85% yield after recrystallization) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to analyze the electronic properties of this compound?

Methodological Answer:

  • Use the B3LYP/6-311G(d,p) basis set (as in ) to calculate:
    • HOMO-LUMO gaps (predicting reactivity).
    • Electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites.
    • Mulliken charges to assess charge distribution across the triazole ring and methoxyphenyl group.
  • Compare DFT-optimized geometries with X-ray crystallography data to validate computational models .

Q. What experimental approaches can resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Conduct dose-response assays (e.g., IC₅₀ determination) under standardized conditions (pH, temperature, cell lines).
  • Validate target engagement using biochemical assays (e.g., enzyme inhibition for kinases or tubulin polymerization).
  • Cross-reference with structural analogs (e.g., ’s diarylpyrazole derivatives) to identify substituent-specific effects .

Q. How can hydrogen bonding networks in the crystal structure inform drug design?

Methodological Answer:

  • Analyze X-ray data () to identify key interactions (e.g., N–H⋯N bonds forming R₂²(8) motifs).
  • Use these motifs to design derivatives with enhanced solubility (e.g., introducing -OH or -NH₂ groups to form additional H-bonds).
  • Simulate solvent-accessible surfaces to predict bioavailability .

Q. What methodologies are suitable for evaluating thermodynamic stability under varying temperatures?

Methodological Answer:

  • Perform thermogravimetric analysis (TGA) to assess decomposition points.
  • Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) changes via DFT ( used B3LYP for thermodynamic properties).
  • Correlate stability with storage conditions (e.g., hygroscopicity risks at high humidity) .

Q. How can researchers integrate computational and experimental data to predict metabolic pathways?

Methodological Answer:

  • Use software like Schrödinger’s ADMET Predictor to identify likely sites of Phase I metabolism (e.g., demethylation of the methoxy group).
  • Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH cofactor).
  • Cross-reference with metabolites of structurally related compounds (e.g., ’s pyrazole derivatives) .

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